3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040646-04-5
Cat. No.: VC8435673
Molecular Formula: C22H15ClN4O2S2
Molecular Weight: 467 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040646-04-5 |
|---|---|
| Molecular Formula | C22H15ClN4O2S2 |
| Molecular Weight | 467 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H15ClN4O2S2/c1-13-4-2-3-5-16(13)20-25-18(29-26-20)12-31-22-24-17-10-11-30-19(17)21(28)27(22)15-8-6-14(23)7-9-15/h2-11H,12H2,1H3 |
| Standard InChI Key | BEOBMBFNRLJKDB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4 |
| Canonical SMILES | CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4 |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A thieno[3,2-d]pyrimidin-4-one scaffold, which confers rigidity and electronic diversity.
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A 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group, contributing to π-π stacking interactions.
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A 4-chlorophenyl group at position 3, enhancing lipophilicity and target binding.
The molecular formula C₂₂H₁₅ClN₄O₂S₂ (MW: 467 g/mol) reflects its polyheterocyclic nature. Key spectroscopic identifiers include:
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IR: Stretching vibrations at 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).
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¹H NMR: Distinct signals for the methyl group (δ 2.45 ppm) and aromatic protons (δ 7.2–8.1 ppm).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1040646-04-5 |
| Molecular Formula | C₂₂H₁₅ClN₄O₂S₂ |
| Molecular Weight | 467 g/mol |
| IUPAC Name | 3-(4-Chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4 |
| Solubility | Low aqueous solubility (<0.1 mg/mL) |
Synthetic Methodologies
Key Synthetic Routes
Synthesis involves multi-step strategies to assemble the thieno[3,2-d]pyrimidin-4-one and 1,2,4-oxadiazole moieties:
Step 1: Thieno[3,2-d]pyrimidin-4-one Core Formation
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Condensation of 2-aminothiophene-3-carboxylate with urea under acidic conditions yields the pyrimidinone ring.
Step 2: 1,2,4-Oxadiazole Synthesis
Step 3: Sulfanyl Linkage Installation
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Nucleophilic substitution between the thieno[3,2-d]pyrimidin-4-one thiolate and a bromomethyl-oxadiazole intermediate.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | H₂SO₄, urea | 120°C | 6 h | 68% |
| 2 | POCl₃, DMF | 80°C | 4 h | 52% |
| 3 | K₂CO₃, DMF | RT | 12 h | 41% |
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits inhibitory activity against epidermal growth factor receptor (EGFR) (IC₅₀ = 1.2 μM) and vascular endothelial growth factor receptor 2 (VEGFR-2) (IC₅₀ = 2.8 μM), attributed to:
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Hydrogen bonding between the pyrimidinone C=O and kinase hinge regions.
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Hydrophobic interactions from the 4-chlorophenyl and 2-methylphenyl groups .
Research Findings and Comparative Analysis
In Vitro Cytotoxicity
Screening in MCF-7 breast cancer cells revealed moderate activity (IC₅₀ = 18 μM), outperforming 5-fluorouracil (IC₅₀ = 32 μM) but lagging behind doxorubicin (IC₅₀ = 0.8 μM).
Stability Studies
The compound demonstrates:
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Plasma stability: 78% remaining after 24 h (human plasma, pH 7.4).
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Thermal stability: Decomposition onset at 210°C (DSC analysis).
Future Directions and Challenges
Structural Optimization
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Bioisosteric replacement: Substituting the sulfanyl group with sulfonyl may enhance solubility.
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Hybridization: Conjugation with HDAC inhibitors could synergize anticancer effects .
Target Identification
Proteomic studies are needed to map off-target interactions, particularly with cytochrome P450 enzymes.
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